molecular formula C10H10BrNO2 B13956619 2-(bromomethyl)-4-nitro-2,3-dihydro-1H-indene

2-(bromomethyl)-4-nitro-2,3-dihydro-1H-indene

Cat. No.: B13956619
M. Wt: 256.10 g/mol
InChI Key: HTMIJTQDPIGYRT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-nitro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound is characterized by the presence of a bromomethyl group at the second position and a nitro group at the fourth position on the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-4-nitro-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the bromination of 4-nitro-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Solvents such as acetone, dichloromethane, or acetonitrile may be used, and the reaction can be conducted under controlled temperature and illumination .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-nitro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Bromomethyl)-4-nitro-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-4-nitro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-4-nitro-2,3-dihydro-1H-indene is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. The presence of both bromomethyl and nitro groups allows for diverse chemical reactivity, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

2-(bromomethyl)-4-nitro-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H10BrNO2/c11-6-7-4-8-2-1-3-10(12(13)14)9(8)5-7/h1-3,7H,4-6H2

InChI Key

HTMIJTQDPIGYRT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC=C2[N+](=O)[O-])CBr

Origin of Product

United States

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